Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-
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Overview
Description
Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- is a complex organic compound with a unique structure that combines phenol, imidazole, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. This process often requires strong electron-attracting groups and basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific methods can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert phenol groups into quinones, which are valuable for their redox properties.
Reduction: Quinones formed from oxidation can be reduced back to phenols using reagents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium nitrosodisulfonate (Fremy’s salt) is often used for oxidizing phenols to quinones.
Reducing Agents: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are common reducing agents for converting quinones back to phenols.
Major Products
Quinones: Formed from the oxidation of phenol groups.
Hydroquinones: Produced by the reduction of quinones.
Scientific Research Applications
Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy- can be compared with other similar compounds, such as:
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-methylenebis-: Used as an antioxidant in various industrial applications.
These comparisons highlight the unique structural features and applications of Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-.
Properties
CAS No. |
121111-60-2 |
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Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C24H22N2O2/c1-15-4-8-17(9-5-15)22-23(18-10-6-16(2)7-11-18)26-24(25-22)19-12-13-20(27)21(14-19)28-3/h4-14,27H,1-3H3,(H,25,26) |
InChI Key |
BZZLJBATVQIDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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